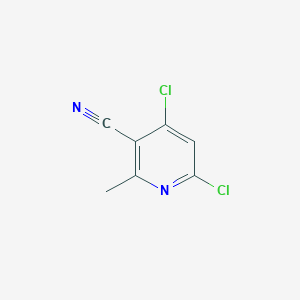

4,6-Dichloro-2-methylnicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-2-methylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c1-4-5(3-10)6(8)2-7(9)11-4/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWFDJBNEJHPJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=N1)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4,6-Dichloro-2-methylnicotinonitrile (CAS 1185190-81-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 4,6-Dichloro-2-methylnicotinonitrile, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. As a substituted nicotinonitrile, this compound belongs to a class of molecules known for their diverse biological activities and utility as versatile chemical building blocks.

Core Chemical and Physical Properties

4,6-Dichloro-2-methylnicotinonitrile is a solid, heterocyclic compound featuring a pyridine ring substituted with two chlorine atoms, a methyl group, and a nitrile functional group.[1] The arrangement of these substituents dictates its reactivity and potential for further chemical modification.

Structural and Molecular Data

| Property | Value | Source |

| CAS Number | 1185190-81-1 | [1] |

| Molecular Formula | C₇H₄Cl₂N₂ | [1] |

| Molecular Weight | 187.03 g/mol | [1] |

| SMILES | N#CC1=C(C)N=C(Cl)C=C1Cl | [1] |

| Physical Form | Solid | [2] |

graph "4_6_Dichloro_2_methylnicotinonitrile_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];

// Substituent nodes Cl_4 [label="Cl", pos="0,-3!"]; Cl_6 [label="Cl", pos="2.6,1.5!"]; CH3_2 [label="CH₃", pos="-2.6,1.5!"]; CN_3_C [label="C", pos="-2.6,-1.5!"]; CN_3_N [label="N", pos="-3.9,-2.25!"];

// Pyridine ring bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

// Substituent bonds C4 -- Cl_4; C6 -- Cl_6; C2 -- CH3_2; C3 -- CN_3_C; CN_3_C -- CN_3_N [style=triple]; }

Caption: Chemical structure of 4,6-Dichloro-2-methylnicotinonitrile.

Synthesis and Reactivity

While specific synthesis protocols for 4,6-Dichloro-2-methylnicotinonitrile are not extensively detailed in publicly available literature, its structure suggests that it can be synthesized from related dichloromethylnicotinic acids or their derivatives. The reactivity of this compound is primarily influenced by the electron-withdrawing nature of the two chlorine atoms and the nitrile group, making the pyridine ring susceptible to nucleophilic substitution reactions. The chlorine atoms at the 4 and 6 positions are potential sites for displacement by various nucleophiles, offering a pathway to a diverse range of substituted pyridine derivatives.[3]

A plausible synthetic route could involve the dehydration of the corresponding amide of 4,6-dichloro-2-methylnicotinic acid. The precursor acid, 4,6-dichloro-2-methylnicotinic acid (CAS 693286-31-6), is a known compound.[2][4]

Caption: A potential synthetic workflow for 4,6-Dichloro-2-methylnicotinonitrile.

Potential Applications in Research and Development

Nicotinonitrile derivatives are recognized for their wide range of biological activities and are integral components in the development of pharmaceuticals.[5] The structural motifs present in 4,6-Dichloro-2-methylnicotinonitrile make it an attractive scaffold for the synthesis of novel compounds with potential therapeutic applications. The reactive chlorine atoms can be substituted to introduce various functional groups, allowing for the exploration of structure-activity relationships in drug discovery programs.[3]

Given that the isomeric compound, 2,6-Dichloro-4-methylnicotinonitrile, is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals, including anti-inflammatory and anti-cancer agents, it is plausible that 4,6-Dichloro-2-methylnicotinonitrile could serve as a valuable building block in these areas as well.[5]

Safety, Handling, and Storage

Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, a cautious approach to handling is imperative. Based on data for structurally related compounds such as 4,6-dichloro-2-methylnicotinic acid, this compound may be harmful if swallowed, cause skin irritation, and serious eye irritation.[2]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

-

Avoid inhalation of dust or fumes.[7]

-

Avoid direct contact with skin and eyes.[7]

-

Wash hands thoroughly after handling.[7]

Storage:

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1]

-

Recommended storage temperature is between 2-8°C.[1]

Spectral Data

Detailed experimental spectral data for 4,6-Dichloro-2-methylnicotinonitrile is not widely published. However, a supplier, BLD Pharm, indicates the availability of NMR, HPLC, and LC-MS data upon request.[1] Researchers interested in this compound are advised to contact suppliers for specific analytical data.

References

-

SAFETY DATA SHEET. [Link]

-

Safety Data Sheet. [Link]

-

Amerigo Scientific. 2,6-Dichloro-4-methylnicotinonitrile (97%). [Link]

-

PubChem. alpha-Hydroxy-gamma-butyrolactone. [Link]

-

PubMed. Synthesis and antimicrobial activity of certain 6H-1,2,4-oxadiazin-3(2H)-ones. [Link]

-

The Role of 4,6-Dichloro-2-methylpyrimidine in Modern Organic Synthesis. [Link]

-

National Laboratory of the Rockies. Spectral On-Demand Data - NSRDB. [Link]

-

PubChem. Ethyl 4,6-dichloro-2-methylnicotinate. [Link]

-

Cheméo. Chemical Properties of Butanoic acid, 4-hydroxy-. [Link]

-

PubMed. Spectral evidence for a new photoreactive component of the oxygen-evolving system in photosynthesis. [Link]

-

NEON Data Portal. Field spectral data. [Link]

-

ResearchGate. The Photochemical Reflectance Index: An Optical Indicator of Photosynthetic Radiation Use Efficiency across Species, Functional Types, and Nutrient Levels. [Link]

-

Biogeosciences. Technical Note: Multispectral lidar time series of pine canopy chlorophyll content. [Link]

Sources

- 1. 1185190-81-1|4,6-Dichloro-2-methylnicotinonitrile|BLD Pharm [bldpharm.com]

- 2. 4,6-Dichloro-2-methylnicotinic acid | 693286-31-6 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. chemscene.com [chemscene.com]

- 5. chemimpex.com [chemimpex.com]

- 6. targetmol.com [targetmol.com]

- 7. msds.carboline.com [msds.carboline.com]

A Comparative Technical Guide to 4,6-Dichloro-2-methylnicotinonitrile and 2,6-Dichloro-4-methylnicotinonitrile for Researchers and Drug Development Professionals

Introduction

In the landscape of medicinal and agrochemical research, substituted nicotinonitriles represent a class of heterocyclic compounds with significant biological and chemical versatility.[1] Among these, dichlorinated methylnicotinonitriles are of particular interest as key intermediates and building blocks for the synthesis of a wide array of functional molecules. This technical guide provides an in-depth comparative analysis of two constitutional isomers: 4,6-dichloro-2-methylnicotinonitrile and 2,6-dichloro-4-methylnicotinonitrile.

While both isomers share the same molecular formula (C₇H₄Cl₂N₂) and molecular weight (187.03 g/mol ), the positional differences of their chloro and methyl substituents on the pyridine ring impart distinct physicochemical properties, spectroscopic signatures, and chemical reactivity.[2][3] This guide aims to elucidate these differences, offering researchers and drug development professionals a comprehensive resource to inform their synthetic strategies and molecular design efforts.

Comparative Analysis of Physicochemical and Spectroscopic Properties

The arrangement of substituents on the pyridine ring directly influences the electronic distribution and steric environment of each isomer, leading to notable differences in their physical and spectral properties.

Physicochemical Properties

A summary of the key physicochemical properties for both isomers is presented in Table 1.

| Property | 4,6-Dichloro-2-methylnicotinonitrile | 2,6-Dichloro-4-methylnicotinonitrile |

| CAS Number | 1185190-81-1[3] | 875-35-4[4][5] |

| Molecular Formula | C₇H₄Cl₂N₂[3] | C₇H₄Cl₂N₂[4][5] |

| Molecular Weight | 187.03 g/mol [3] | 187.03 g/mol [4][5] |

| Appearance | Predicted: White to off-white solid | White to light brown solid[6] |

| Melting Point | No data available | 108-112 °C[7] |

| Boiling Point | No data available | Not available |

| Solubility | Predicted: Sparingly soluble in water, soluble in organic solvents | Slightly soluble in water, ethanol, and acetone; insoluble in ether[5] |

Table 1: Comparative Physicochemical Properties

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for both isomers are presented in Table 2.

| Spectrum | 4,6-Dichloro-2-methylnicotinonitrile (Predicted) | 2,6-Dichloro-4-methylnicotinonitrile (Experimental/Predicted) |

| ¹H NMR | ~2.6 ppm (s, 3H, -CH₃), ~7.5 ppm (s, 1H, Ar-H) | ~2.5 ppm (s, 3H, -CH₃), ~7.3 ppm (s, 1H, Ar-H) |

| ¹³C NMR | ~20 ppm (-CH₃), ~115 ppm (-CN), ~125 ppm (Ar-C), ~140 ppm (Ar-C-Cl), ~150 ppm (Ar-C-Cl), ~155 ppm (Ar-C-CH₃), ~118 ppm (Ar-C-CN) | ~22 ppm (-CH₃), ~116 ppm (-CN), ~123 ppm (Ar-C), ~148 ppm (Ar-C-Cl), ~152 ppm (Ar-C-Cl), ~158 ppm (Ar-C-CH₃), ~110 ppm (Ar-C-CN) |

Table 2: Predicted and Experimental NMR Data (in ppm relative to TMS)

Infrared (IR) Spectroscopy

The key IR absorption bands for both isomers are outlined in Table 3. The characteristic nitrile stretch is a strong indicator for this class of compounds.

| Functional Group | 4,6-Dichloro-2-methylnicotinonitrile (Predicted) | 2,6-Dichloro-4-methylnicotinonitrile (Predicted) |

| C-H stretch (Aromatic) | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |

| C-H stretch (Aliphatic) | ~2950-2850 cm⁻¹ | ~2950-2850 cm⁻¹ |

| C≡N stretch (Nitrile) | ~2230 cm⁻¹ (sharp, strong)[8][9] | ~2230 cm⁻¹ (sharp, strong)[8][9] |

| C=C/C=N stretch (Aromatic Ring) | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ |

| C-Cl stretch | ~800-600 cm⁻¹ | ~800-600 cm⁻¹ |

Table 3: Key Predicted IR Absorption Bands

Synthesis Methodologies

The synthesis of these dichlorinated nicotinonitriles typically involves the chlorination of a corresponding dihydroxypyridine precursor. The choice of starting material dictates the final isomeric product.

Synthesis of 4,6-Dichloro-2-methylnicotinonitrile

A plausible synthetic route to 4,6-dichloro-2-methylnicotinonitrile starts from 2-methyl-4,6-dihydroxynicotinonitrile. The chlorination can be achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Synthesis of 4,6-dichloro-2-methylnicotinonitrile

Experimental Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methyl-4,6-dihydroxynicotinonitrile (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

-

Reaction: Heat the mixture to reflux (approximately 105 °C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it onto crushed ice with vigorous stirring.

-

Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Synthesis of 2,6-Dichloro-4-methylnicotinonitrile

The synthesis of 2,6-dichloro-4-methylnicotinonitrile has been reported starting from 2,6-dihydroxy-4-methylnicotinonitrile, following a similar chlorination procedure.[10]

Synthesis of 2,6-dichloro-4-methylnicotinonitrile

Experimental Protocol:

-

Reaction Setup: In a pressure tube or a round-bottom flask with a reflux condenser, dissolve 2,6-dihydroxy-4-methylnicotinonitrile (1.0 eq) in phosphorus oxychloride (POCl₃, excess).[10]

-

Reaction: Heat the reaction mixture to 180 °C for 6 hours.[10]

-

Work-up: After cooling to room temperature, remove the excess phosphorus oxychloride by distillation under reduced pressure. Slowly add crushed ice to the residue to precipitate the solid product.[10]

-

Purification: Collect the solid by filtration and dry under vacuum to afford the target product.[10]

Comparative Reactivity and Applications

The differing positions of the chlorine atoms significantly influence the reactivity of the two isomers, particularly in nucleophilic aromatic substitution (SₙAr) reactions.

Reactivity in Nucleophilic Aromatic Substitution (SₙAr)

The pyridine nitrogen atom is electron-withdrawing, which activates the ring towards nucleophilic attack, especially at the ortho (2- and 6-) and para (4-) positions.[11][12]

-

2,6-Dichloro-4-methylnicotinonitrile: Both chlorine atoms are in activated positions (ortho to the nitrogen). Nucleophilic attack can occur at either the C2 or C6 position. The methyl group at the C4 position has a minor electronic effect but can influence the steric accessibility of the adjacent chlorine atoms.

-

4,6-Dichloro-2-methylnicotinonitrile: The chlorine at the C4 position is para to the nitrogen, and the chlorine at the C6 position is ortho. Both are activated towards nucleophilic substitution. The relative reactivity of these two positions will depend on the nature of the nucleophile and the reaction conditions. The methyl group at the C2 position may sterically hinder attack at this position if it were a leaving group, and it electronically influences the adjacent C-Cl bond.

Generally, the C4 position in chloropyridines is more susceptible to nucleophilic attack than the C2 position due to greater stabilization of the Meisenheimer intermediate.[1]

Relative reactivity of chloro-substituents

Applications in Drug Discovery and Agrochemicals

The ability to selectively substitute the chlorine atoms makes these compounds valuable precursors for a variety of biologically active molecules.

-

2,6-Dichloro-4-methylnicotinonitrile is a known intermediate in the synthesis of pharmaceuticals and agrochemicals.[13][14] Its symmetrical nature can be advantageous for the synthesis of mono-substituted derivatives.

-

4,6-Dichloro-2-methylnicotinonitrile , with its two electronically distinct chlorine atoms, offers the potential for sequential and regioselective functionalization, allowing for the creation of diverse molecular scaffolds. This is particularly valuable in the construction of compound libraries for drug discovery screening.

The nicotinonitrile moiety itself is a known pharmacophore and is present in several approved drugs.[1] The introduction of methyl and chloro substituents provides handles for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Conclusion

4,6-dichloro-2-methylnicotinonitrile and 2,6-dichloro-4-methylnicotinonitrile, while isomeric, present distinct profiles in terms of their physicochemical properties and chemical reactivity. The well-documented 2,6-dichloro isomer serves as a reliable building block, while the less-explored 4,6-dichloro isomer offers opportunities for novel synthetic strategies due to its potential for regioselective functionalization. A thorough understanding of the subtle differences between these two molecules, as outlined in this guide, is crucial for researchers and drug development professionals seeking to leverage their unique chemical characteristics in the design and synthesis of next-generation pharmaceuticals and agrochemicals.

References

-

Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. (2025, May 4). Filo. [Link]

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012, April 16). MDPI. [Link]

-

Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. (n.d.). National Institutes of Health. [Link]

-

What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013, October 10). ResearchGate. [Link]

-

Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. (n.d.). National Institutes of Health. [Link]

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (n.d.). Semantic Scholar. [Link]

-

Nitrile IR Spectroscopy Overview | PDF. (n.d.). Scribd. [Link]

-

Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. (2025, August 6). ResearchGate. [Link]

-

Organic Nitrogen Compounds IV: Nitriles. (2019, July 1). Spectroscopy Online. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. [Link]

-

A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. (2022, October 17). Royal Society of Chemistry. [Link]

-

2,6-Dichloro-4-methylnicotinonitrile (97%). (n.d.). Amerigo Scientific. [Link]

- US4225716A - Process for the manufacture of 2,6-dichloropyridine derivatives. (n.d.).

-

POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (n.d.). National Institutes of Health. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. [Link]

-

2-chloronicotinonitrile. (n.d.). Organic Syntheses. [Link]

- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. (n.d.).

-

(PDF) The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. (n.d.). ResearchGate. [Link]

-

4,6-Dichloro-2-methylquinoline Properties. (2025, October 15). U.S. Environmental Protection Agency. [Link]

-

Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (n.d.). Arkivoc. [Link]

-

2,6-Dichloro-4-methylnicotinonitrile CAS 875-35-4. (n.d.). [Link]

-

Predicting Infrared Spectra with Message Passing Neural Networks. (2021, June 28). PubMed. [Link]

-

Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. (2025, December 6). ResearchGate. [Link]

-

New database of predicted infrared spectra. (2023, November 28). Wiley Science Solutions. [Link]

-

Starting Guide to NMRPredict Desktop. (2010, June 10). Mestrelab Resources. [Link]

-

Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. (2012, February 25). ACS Publications. [Link]

-

Infrared spectra prediction using attention-based graph neural networks. (n.d.). Royal Society of Chemistry. [Link]

- CN111004184A - Synthesis process of 4, 6-dichloropyrimidine. (n.d.).

-

NMR resurrect - Predict 1H proton NMR spectra. (n.d.). [Link]

- CN105732514A - Synthetic method of 4,6-dichloropyrimidine. (n.d.).

- CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine. (n.d.).

-

Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (n.d.). National Institutes of Health. [Link]

-

Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. (2025, December 9). National Institutes of Health. [Link]

-

(PDF) The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. (n.d.). ResearchGate. [Link]

-

The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2019, November 10). MDPI. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. acdlabs.com [acdlabs.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. 2,6-Dichloro-4-methylnicotinonitrile CAS 875-35-4-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 6. 2,6-Dichloro-4-methylnicotinonitrile | CymitQuimica [cymitquimica.com]

- 7. 2,6-二氯-4-甲基尼克腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chegg.com [chegg.com]

- 11. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 12. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CASPRE [caspre.ca]

- 14. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

Solubility of 4,6-Dichloro-2-methylnicotinonitrile in organic solvents

An In-depth Technical Guide to the Solubility of 4,6-Dichloro-2-methylnicotinonitrile in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates in organic solvents is a cornerstone of process chemistry, influencing everything from reaction kinetics to purification and formulation. This guide provides a comprehensive technical overview of the solubility characteristics of 4,6-dichloro-2-methylnicotinonitrile, a key heterocyclic building block. In the absence of extensive published quantitative data for this specific isomer, this document synthesizes foundational solubility principles, outlines robust experimental methodologies for its determination, and provides predicted solubility trends based on structural analysis and data from analogous compounds. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to approach the solubility of this and similar compounds.

Introduction: Understanding 4,6-Dichloro-2-methylnicotinonitrile

4,6-Dichloro-2-methylnicotinonitrile is a substituted pyridine derivative, a class of compounds of significant interest in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a polar pyridine ring, a nitrile group capable of dipole-dipole interactions and acting as a hydrogen bond acceptor, two electron-withdrawing chlorine atoms, and a methyl group, results in a molecule of moderate polarity with a complex array of potential intermolecular interactions. Understanding these features is critical to predicting and manipulating its solubility.

Table 1: Physicochemical Properties of 4,6-Dichloro-2-methylnicotinonitrile and a Key Isomer

| Property | 4,6-Dichloro-2-methylnicotinonitrile | 2,6-Dichloro-4-methylnicotinonitrile (Isomer for reference) |

| CAS Number | 1185190-81-1[2] | 875-35-4 |

| Molecular Formula | C₇H₄Cl₂N₂ | C₇H₄Cl₂N₂ |

| Molecular Weight | 187.03 g/mol | 187.03 g/mol |

| Appearance | Solid (Predicted) | Light yellow powder / solid[1] |

| Melting Point | Not available | 108-112 °C |

| Boiling Point | Not available | 118 °C / 5 mmHg[3] |

| Water Solubility | Very low (Predicted) | Slightly soluble (0.4 g/L)[1][3] |

The physicochemical properties, particularly the solid-state characteristics like melting point and crystal lattice energy, play a crucial role in solubility. A higher melting point often suggests stronger intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.

Theoretical Framework: The Science of Dissolution

The principle of "like dissolves like" is the guiding tenet of solubility.[4] This means that substances with similar intermolecular forces are more likely to be miscible. For a solid to dissolve, the energy released from the formation of new solute-solvent interactions must be sufficient to overcome both the energy holding the solute molecules together in their crystal lattice and the energy holding the solvent molecules together.

Key factors influencing the solubility of 4,6-dichloro-2-methylnicotinonitrile include:

-

Polarity: The pyridine ring and nitrile group impart significant polarity. This suggests that polar solvents will be more effective than non-polar ones.

-

Hydrogen Bonding: While the molecule itself does not have a hydrogen bond donor, the nitrogen atoms of the pyridine ring and the nitrile group can act as hydrogen bond acceptors. Therefore, polar protic solvents (like alcohols) that can donate hydrogen bonds are expected to be effective solvents.

-

Dispersion Forces: The aromatic ring and chlorine atoms contribute to London dispersion forces, allowing for some interaction with less polar solvents.[4]

-

Hansen Solubility Parameters (HSP): A more advanced model treats solubility as a three-dimensional vector composed of dispersion (δd), polar (δp), and hydrogen bonding (δh) forces.[5] A solvent is predicted to be effective if its Hansen parameters are close to those of the solute, resulting in a small "Hansen distance" (Ra).[5][6]

Caption: "Like Dissolves Like" principle applied to the target compound.

Experimental Protocols for Solubility Determination

Accurate solubility data is determined empirically. Several robust methods are available, each with specific advantages.

The Equilibrium Concentration (EqC) Method

This is the gold-standard method for generating precise solubility data. It involves allowing a suspension to reach thermodynamic equilibrium before measuring the concentration of the dissolved solute.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid 4,6-dichloro-2-methylnicotinonitrile to a series of sealed vials. The presence of undissolved solid is essential to ensure saturation.[7]

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Place the vials in a constant-temperature shaker or orbital shaker. The time required to reach equilibrium can vary from hours to days and should be determined experimentally (e.g., by taking measurements at 24, 48, and 72 hours to see if the concentration remains constant).

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature for the solid to settle. Alternatively, use a centrifuge.

-

Sampling & Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a sub-micron filter (e.g., 0.22 µm PTFE) to remove all undissolved solids. This step is critical to prevent artificially high results.

-

Analysis: Accurately dilute the filtered sample and determine the concentration of the solute using an appropriate analytical technique (see Section 4).

-

Calculation: Express the solubility in desired units, such as g/100 mL, mg/mL, or mole fraction.

Dynamic Methods for Rapid Screening

For faster, albeit potentially less precise, measurements, dynamic methods are widely used, particularly for determining temperature-dependent solubility.

-

Temperature Variation (TV) Method: A suspension of known composition is slowly heated. The temperature at which the last crystal dissolves is recorded as a point on the solubility curve. This is highly effective for generating temperature-dependent solubility profiles.

-

Solvent Addition (SA) Method: A known mass of the solute is placed in a vial at a constant temperature. A solvent is then slowly added until all the solid has just dissolved. The total amount of solvent added provides a solubility data point.

Caption: Workflow for the Equilibrium Concentration (EqC) Method.

Analytical Techniques for Concentration Measurement

The choice of analytical method is crucial for accurate solubility determination.

-

High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable techniques. It separates the compound of interest from any impurities and provides a precise concentration based on a calibration curve. UV detection is typically suitable for aromatic compounds like this one.

-

Gas Chromatography (GC): Useful for volatile and thermally stable compounds. GC coupled with a mass spectrometer (GC-MS) provides both quantification and structural confirmation.

-

UV-Vis Spectroscopy: A rapid method that relies on the Beer-Lambert law, which correlates absorbance with concentration. A calibration curve must first be generated using standards of known concentration. This method is best for simple systems where the solute is the only component that absorbs at the chosen wavelength.

-

Gravimetric Analysis: This involves taking a known volume of the filtered saturated solution, evaporating the solvent completely, and weighing the remaining solid residue. While simple, it can be prone to errors if the compound is volatile or thermally unstable.

Solubility Profile of 4,6-Dichloro-2-methylnicotinonitrile

While extensive quantitative data for 4,6-dichloro-2-methylnicotinonitrile is not available in the public domain, we can predict its general solubility behavior based on its structure and qualitative data from the closely related isomer, 2,6-dichloro-4-methylnicotinonitrile.[1] Researchers should treat this table as a guide for initial solvent screening and must determine precise values experimentally.

Table 2: Predicted and Observed Solubility of Dichloromethylnicotinonitriles

| Solvent Class | Solvent Example | Predicted Solubility of 4,6-Isomer | Observed Solubility of 2,6-Isomer | Rationale for Prediction |

| Non-Polar | Hexane, Toluene | Low to Insoluble | Insoluble | Mismatch in polarity. Only weak dispersion forces are possible.[4] |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | Slightly Soluble[1] | Good dipole-dipole interactions between the solvent and the polar pyridine/nitrile groups. |

| Polar Aprotic | Dichloromethane (DCM) | Moderate to High | Not Available | DCM is a good solvent for many polar organic molecules. However, slow reactivity with pyridines can occur.[8][9] |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | High | Not Available | Highly polar solvent capable of strong dipole-dipole interactions. |

| Polar Protic | Ethanol, Methanol | Moderate | Slightly Soluble[1] | Solvents can act as H-bond donors to the nitrogen atoms, aiding dissolution. |

| Ethers | Diethyl Ether | Low to Insoluble | Insoluble[1] | Low polarity and inability to donate hydrogen bonds limit its effectiveness. |

| Aqueous | Water | Very Low | Slightly Soluble (0.4 g/L)[3] | The hydrophobic aromatic ring and chlorine atoms outweigh the polarity of the nitrile and pyridine nitrogen. |

Safety, Handling, and Disposal

As a dichlorinated aromatic compound, 4,6-dichloro-2-methylnicotinonitrile must be handled with appropriate caution. All waste must be treated as hazardous.

Personal Protective Equipment (PPE)

-

Hand Protection: Chemically resistant gloves are mandatory. Given the halogenated nature of the compound, consult manufacturer guides for appropriate materials (e.g., Viton®, butyl rubber). Double-gloving is recommended.

-

Eye and Face Protection: Chemical splash goggles are required at a minimum. A face shield should be worn when handling larger quantities or if there is a risk of splashing.

-

Skin and Body Protection: A buttoned lab coat is required. For larger-scale work, a chemical-resistant apron or coveralls should be used.

-

Respiratory Protection: All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Storage and Disposal

-

Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.

-

Disposal: All waste, including contaminated PPE, empty containers, and absorbent materials, must be disposed of in designated hazardous waste containers according to institutional and regulatory guidelines.

Spill and Exposure Procedures

-

Spill: For a small spill, wear appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand), and place it in a sealed hazardous waste container. Decontaminate the area thoroughly. For large spills, evacuate the area and contact your institution's safety office immediately.

-

Exposure:

-

Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

-

Eyes: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. Seek medical attention.

-

Caption: General workflow for safely handling chlorinated aromatic compounds.

Conclusion

While a definitive, quantitative solubility dataset for 4,6-dichloro-2-methylnicotinonitrile in common organic solvents is not yet established in the literature, a robust framework for its determination exists. By understanding the underlying chemical principles and applying rigorous experimental and analytical methodologies as outlined in this guide, researchers can generate the high-quality data necessary for successful process development, optimization, and formulation. The provided safety protocols are essential for ensuring the well-being of laboratory personnel working with this class of compounds.

References

-

StackExchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange. Available at: [Link]

-

Vandavasi, V. K., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]

-

Vandavasi, V. K., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. Available at: [Link]

-

Toward predicting process outcomes in different solvents: Solubility and reactivity. (n.d.). GSK. Available at: [Link]

-

Thomsen, K., & Rasmussen, P. (2002). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. Industrial & Engineering Chemistry Research. Available at: [Link]

-

Chemical LAND21. (n.d.). 2,6-Dichloro-4-methylnicotinonitrile CAS 875-35-4. Available at: [Link]

-

Abbott, S. (n.d.). HSP Basics. Hansen Solubility Parameters. Available at: [Link]

-

Pena-Pereira, F., & Namieśnik, J. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules. Available at: [Link]

-

Miles, W. H., et al. (2010). Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. The Journal of Organic Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]

-

ResearchGate. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). A quantitative study of vapor diffusions for crystallizations: rates and solvent parameter changes. Available at: [Link]

-

Amerigo Scientific. (n.d.). 2,6-Dichloro-4-methylnicotinonitrile (97%). Available at: [Link]

-

ChemWhat. (n.d.). 2,6-Dichloro-4-methylnicotinonitrile CAS#: 875-35-4. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). 4,6-Dichloro-2-methylquinoline Properties. CompTox Chemicals Dashboard. Available at: [Link]

-

Portland State University. (n.d.). Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. Available at: [Link]

-

XCHEMI. (n.d.). 2,6-Dichloro-4-methylnicotinonitrile - 875-35-4. Available at: [Link]

-

Wiley Online Library. (2000). "Pyridine and Pyridine Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

Sources

- 1. 2,6-Dichloro-4-methylnicotinonitrile CAS 875-35-4-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. 1185190-81-1|4,6-Dichloro-2-methylnicotinonitrile|BLD Pharm [bldpharm.com]

- 3. chemwhat.com [chemwhat.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. web.pdx.edu [web.pdx.edu]

- 9. researchgate.net [researchgate.net]

Technical Handling & Application Guide: 4,6-Dichloro-2-methylnicotinonitrile

Topic: 4,6-Dichloro-2-methylnicotinonitrile (CAS 262368-30-9) Content Type: Technical Handling & Application Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Specialists

Executive Chemical Profile

4,6-Dichloro-2-methylnicotinonitrile is a highly functionalized pyridine scaffold employed primarily as a regioselective electrophile in the synthesis of kinase inhibitors (e.g., Src, Abl) and agrochemical active ingredients. Its utility stems from the differential reactivity of its two chlorine atoms, governed by the electronic influence of the nitrile group at position 3.

Physicochemical Data Matrix

| Property | Specification | Critical Note |

| CAS Number | 262368-30-9 | Primary identifier for inventory/regulatory tracking.[1][2][3] |

| Molecular Formula | MW: 187.03 g/mol . | |

| Appearance | Off-white to pale beige solid | Discoloration indicates hydrolysis or oxidation. |

| Melting Point | 152–154 °C | Sharp range indicates high purity (>98%). |

| Solubility | DMSO, DMF, EtOAc, DCM | Insoluble in water ; hydrolyzes slowly in aqueous acid. |

| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic; store under Argon/Nitrogen. |

Synthetic Architecture & Regioselectivity

As a Senior Application Scientist, it is critical to understand why this molecule is selected: it acts as a "molecular switchboard" for installing substituents.

The Mechanistic Driver: Regioselective

The core reactivity is Nucleophilic Aromatic Substitution (

-

The C4 Position (Primary Site): This position is ortho to the electron-withdrawing nitrile group (CN) at C3 and para to the ring nitrogen. The inductive effect of the nitrile group makes C4 significantly more electrophilic.

-

The C6 Position (Secondary Site): This position is ortho to the ring nitrogen but meta to the nitrile. While activated by the ring nitrogen, it lacks the synergistic activation provided by the nitrile group found at C4.

Experimental Implication: Under controlled conditions (0°C to RT, 1.0 eq nucleophile), substitution occurs almost exclusively at C4 . Higher temperatures or excess nucleophile are required to displace the C6 chlorine.

Visualization: Reaction Cascade

The following diagram illustrates the regioselective pathway for synthesizing a typical kinase inhibitor scaffold.

Figure 1: Regioselective substitution logic. The C4-chlorine is displaced first due to the electron-withdrawing effect of the adjacent nitrile group.

Operational Safety & Handling Protocols

This compound poses specific risks associated with halogenated pyridines and nitriles.

Hazard Classification (GHS)[1][3]

-

Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[3]

-

Skin/Eye Irritation: Category 2 (H315/H319) – Causes serious irritation.[3]

-

STOT-SE: Category 3 (H335) – May cause respiratory irritation.[3]

Protocol 1: Handling & Weighing

Objective: Prevent inhalation of dust and hydrolysis of the reagent.

-

Environment: All weighing must occur inside a certified chemical fume hood or a glovebox.

-

PPE:

-

Gloves: Double-glove technique. Inner layer: Latex; Outer layer: Nitrile (min 0.11 mm thickness). Reasoning: Pyridine derivatives can permeate thin nitrile; double layering provides a breakthrough buffer.

-

Respiratory: If handling >5g outside a hood (not recommended), use a P100/OV cartridge respirator.

-

-

Procedure:

-

Equip the balance with a static eliminator (pyridine nitriles can be static-prone).

-

Transfer solid rapidly to the reaction vessel.

-

Purge the vessel with Nitrogen/Argon immediately after addition.

-

Protocol 2: Reaction Quenching & Waste

Objective: Manage unreacted material and acidic byproducts.

-

The Risk: During

reactions, HCl is generated as a byproduct. If the reaction uses a base (e.g., DIPEA, -

Quench Step:

-

Cool reaction mixture to 0°C.

-

Slowly add Saturated Aqueous

. Caution: Evolution of -

Extract with EtOAc or DCM.

-

-

Waste Disposal:

-

Aqueous Phase: Treat as basic aqueous waste (check for cyanide trace, though unlikely to cleave under standard conditions).

-

Organic Phase: Halogenated solvent waste.

-

Solid Waste: Contaminated gloves/paper must be sealed in a secondary bag before disposal to prevent off-gassing.

-

Emergency Response Systems

In the event of exposure or containment breach, the following self-validating response steps apply.

| Scenario | Immediate Action | Scientific Rationale |

| Skin Contact | Wash with soap/water for 15 min. Do not use ethanol. | Ethanol increases skin permeability of pyridine derivatives, potentially accelerating systemic absorption. |

| Eye Contact | Flush with water/saline for 15 min. Lift eyelids. | Pyridines are basic/irritating; immediate dilution prevents corneal opacity. |

| Inhalation | Move to fresh air. Administer oxygen if breathing is labored. | Irritation of the bronchial mucosa can lead to delayed pulmonary edema. |

| Fire | Use | Combustion releases toxic Hydrogen Cyanide (HCN) , Nitrogen Oxides ( |

References

-

National Institutes of Health (PubChem). (2025). Compound Summary: N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (Related Structure/Safety Data).[1] Retrieved from [Link] Note: Used for GHS classification and structural property verification of the 2-methyl-nicotinonitrile scaffold family.

-

WuXi AppTec. (2024). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link] Note: Validates the electronic effects of ortho-EWG substituents on

regiochemistry.

Sources

- 1. 262368-30-9 | CAS DataBase [m.chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | C14H22N4O | CID 21927707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Isomeric Landscape of Dichloromethylnicotinonitriles: A Technical Guide for Researchers

An In-depth Exploration of 4,6-Dichloro-2-methylnicotinonitrile and its Prominent Isomer, 2,6-Dichloro-4-methylnicotinonitrile, in Chemical Synthesis and Drug Discovery

For researchers, scientists, and professionals in drug development, precise molecular identification is paramount. The nicotinonitrile scaffold, a pyridine ring bearing a nitrile group, is a privileged structure in medicinal chemistry. However, the nuanced substitution patterns on this ring can lead to vastly different chemical properties and biological activities. This guide provides a comprehensive overview of 4,6-dichloro-2-methylnicotinonitrile and its more extensively studied isomer, 2,6-dichloro-4-methylnicotinonitrile, clarifying their distinct identities and applications in the scientific literature.

Part 1: Core Identification and Synonyms

A critical challenge in navigating the literature surrounding dichloromethylnicotinonitriles is the potential for isomeric confusion. This section delineates the primary synonyms and identifiers for both 4,6-dichloro-2-methylnicotinonitrile and its 2,6-dichloro-4-methyl counterpart to ensure accurate sourcing and application.

4,6-Dichloro-2-methylnicotinonitrile

This specific isomer is identified by the following:

-

Systematic Name: 4,6-dichloro-2-methylpyridine-3-carbonitrile

-

CAS Number: 1185190-81-1

-

Molecular Formula: C₇H₄Cl₂N₂

-

Molecular Weight: 187.03 g/mol

While less documented in extensive research applications compared to its isomer, it is available from various chemical suppliers as a building block for organic synthesis.

2,6-Dichloro-4-methylnicotinonitrile

This isomer is significantly more prominent in the scientific literature and commercial applications. Its identifiers include:

-

Systematic Name: 2,6-dichloro-4-methylpyridine-3-carbonitrile[1]

-

Synonyms: 2,6-Dichloro-3-cyano-4-methylpyridine, 3-Cyano-2,6-dichloro-4-methylpyridine, Dicnil, NSC 19881[2]

The extensive documentation and application of this isomer make it a crucial point of focus for researchers in this chemical space.

Part 2: Physicochemical Properties and Data

A comparative summary of the physicochemical properties of these isomers is essential for experimental design, including solubility, melting point, and stability.

| Property | 4,6-Dichloro-2-methylnicotinonitrile | 2,6-Dichloro-4-methylnicotinonitrile |

| Appearance | Not specified in readily available literature | Light yellow powder or solid[2] |

| Melting Point | Not specified in readily available literature | 108-112 °C[2][4] |

| Boiling Point | Not specified in readily available literature | 317.1 °C at 760 mmHg[2] |

| Solubility | Not specified in readily available literature | Slightly soluble in water, ethanol, and acetone; insoluble in ether[2] |

| Storage | Sealed in dry, 2-8°C | Store at 0-8°C[1] |

Part 3: Synthesis and Chemical Reactivity

The synthetic routes to these dichlorinated nicotinonitriles are key to their utility as versatile intermediates. The reactivity of the chloro substituents allows for a range of nucleophilic substitution reactions, paving the way for the creation of diverse molecular libraries.

Synthesis of 2,6-Dichloro-4-methylnicotinonitrile

A general and established method for the synthesis of 2,6-dichloro-4-methylnicotinonitrile involves the treatment of 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with a chlorinating agent like phosphorus oxychloride.[5]

Conceptual Synthetic Workflow

Caption: Synthetic pathway to 2,6-Dichloro-4-methylnicotinonitrile.

Reactivity and Role in Further Synthesis

The chlorine atoms at the 2 and 6 positions of 2,6-dichloro-4-methylnicotinonitrile are susceptible to nucleophilic displacement. This reactivity is the cornerstone of its application as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] For instance, it is a key intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine, used in the treatment of HIV.[5]

Part 4: Applications in Drug Development and Agrochemicals

The utility of these compounds, particularly the 2,6-dichloro-4-methyl isomer, extends across multiple domains of chemical research and development.

Pharmaceutical Applications

-

Antiviral Agents: As previously mentioned, 2,6-dichloro-4-methylnicotinonitrile is a critical precursor to Nevirapine, highlighting its importance in the development of antiviral therapies.[5]

-

Anti-inflammatory and Anti-cancer Research: The scaffold has been identified as a valuable intermediate in the synthesis of compounds with potential anti-inflammatory and anti-cancer properties.[1]

-

The Nitrile Group as a Pharmacophore: The nitrile group itself is a common pharmacophore in numerous approved drugs. It can participate in noncovalent interactions with biological targets and can also act as a bioisostere for other functional groups.[6] In some cases, the nitrile can act as an electrophilic "warhead" to form covalent bonds with target proteins, a strategy that has gained traction in the development of highly selective and potent inhibitors.[7]

Role of the Nitrile Group in Drug Design

Caption: The multifaceted roles of the nitrile group in drug design.

Agrochemical Applications

2,6-Dichloro-4-methylnicotinonitrile is also a significant intermediate in the agrochemical industry. It is used in the synthesis of pesticides and herbicides.[1][2] The presence of halogen atoms in agrochemicals can enhance their biological activity and stability.[8]

Part 5: Experimental Protocols

The following is a representative, generalized protocol for a nucleophilic substitution reaction using a dichloronicotinonitrile derivative. Researchers should adapt this based on the specific nucleophile and desired product, with strict adherence to safety protocols.

General Protocol for Nucleophilic Aromatic Substitution

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the dichloronicotinonitrile substrate (1 equivalent) in a suitable anhydrous solvent (e.g., DMF, DMSO, or dioxane).

-

Addition of Nucleophile: Add the nucleophile (1-1.2 equivalents for monosubstitution, >2 equivalents for disubstitution) to the reaction mixture. If the nucleophile is an amine or alcohol, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) may be required to scavenge the HCl byproduct.

-

Reaction Conditions: The reaction may proceed at room temperature or require heating. Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired substituted nicotinonitrile.

-

Characterization: Characterize the final product using standard analytical techniques, including NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy, to confirm its identity and purity.

Part 6: Conclusion and Future Perspectives

While 4,6-dichloro-2-methylnicotinonitrile remains a commercially available yet less-explored building block, its isomer, 2,6-dichloro-4-methylnicotinonitrile, stands as a testament to the power of halogenated heterocyclic intermediates in modern chemical synthesis. Its established role in the production of a life-saving antiviral drug and its utility in the agrochemical sector underscore its significance. For researchers and drug development professionals, a clear understanding of the isomeric differences and the rich reactivity of the 2,6-dichloro isomer is crucial for leveraging this scaffold to its full potential in the discovery of new bioactive molecules. Future research may uncover unique applications for the 4,6-dichloro isomer, further expanding the chemical space accessible from these versatile nicotinonitrile derivatives.

References

-

Chemical LAND21. (n.d.). 2,6-Dichloro-4-methylnicotinonitrile CAS 875-35-4. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 4,6-Dichloronicotinonitrile. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 2,6-Dichloro-4-methylnicotinonitrile (97%). Retrieved from [Link]

- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 27-35.

-

MDPI. (2025, December 9). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Retrieved from [Link]

-

Tevard. (2026, January 31). The Role of 4,6-Dichloro-2-methylpyrimidine in Modern Organic Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

-

EPA. (2025, October 15). 4,6-Dichloro-2-methylquinoline Properties. Retrieved from [Link]

-

ACS Publications. (2022, June 5). Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. Retrieved from [Link]

- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.

-

ResearchGate. (2020, May 6). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Retrieved from [Link]

- da Silva, V. C., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(8), 917-933.

-

University of Birmingham's Research Portal. (2021). Protocol for analysis of G2/M DNA synthesis in human cells. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2,6-Dichloro-4-methylnicotinonitrile CAS 875-35-4-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 3. 2,6-Dichloro-4-methylnicotinonitrile (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. 2,6-二氯-4-甲基尼克腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2,6-Dichloro-4-methylnicotinonitrile | 875-35-4 [chemicalbook.com]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles [mdpi.com]

Methodological & Application

Application Note: Selective Hydrazinolysis of 4,6-Dichloro-2-methylnicotinonitrile

Abstract & Strategic Significance

This Application Note details the controlled hydrazinolysis of 4,6-Dichloro-2-methylnicotinonitrile (1) . This transformation is a critical gateway in the synthesis of kinase inhibitors (e.g., substituted pyrazolo[3,4-b]pyridines). The reaction involves a Nucleophilic Aromatic Substitution (

The Challenge: The substrate contains two electrophilic sites (C4-Cl and C6-Cl). Uncontrolled conditions lead to bis-hydrazinolysis (impurity) or regio-isomeric mixtures. The Solution: This protocol utilizes the electronic activation of the C4 position by the ortho-cyano group to achieve >95% regioselectivity for the 3-amino-6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine (3) core, preserving the C6-chlorine for subsequent diversification (e.g., Suzuki-Miyaura coupling).

Chemical Logic & Mechanism

Understanding the electronic landscape of the substrate is prerequisite to process control.

Regioselectivity Drivers

-

C4-Position (Target): Highly activated by the ortho-cyano group (inductive and resonance withdrawal) and the para-like resonance effect of the pyridine nitrogen (though technically gamma, the conjugation through the alkene unit is significant).

-

C6-Position (Avoid): Activated primarily by the adjacent pyridine nitrogen (alpha-halo).

Reaction Pathway

- Displacement: Hydrazine attacks C4, displacing chloride to form intermediate (2) .

-

Cyclization: The terminal nitrogen of the hydrazinyl group attacks the electrophilic nitrile carbon.

-

Tautomerization: Rapid rearrangement yields the aromatic 3-aminopyrazole fused system (3) .

Figure 1: Reaction pathway illustrating the kinetic preference for C4 displacement and subsequent cyclization vs. the thermodynamic bis-substitution impurity.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |

| 4,6-Dichloro-2-methylnicotinonitrile | 187.03 | 1.0 | Substrate |

| Hydrazine Monohydrate (64-65%) | 50.06 | 2.5 | Nucleophile |

| Ethanol (Absolute) | - | 10 V | Solvent |

| Triethylamine (Optional) | 101.19 | 1.1 | HCl Scavenger* |

*Note: Hydrazine can act as its own base, but using TEA allows tighter stoichiometry of hydrazine to prevent over-reaction.

Step-by-Step Methodology

Step 1: Preparation (0 min)

-

Charge a 3-neck round-bottom flask with 4,6-Dichloro-2-methylnicotinonitrile (1.0 equiv).

-

Add Ethanol (10 volumes relative to substrate mass).

-

Stir to achieve a suspension/partial solution.

-

Cool the system to 0–5°C using an ice/water bath. Critical: Low temperature is essential to maximize regioselectivity.

Step 2: Controlled Addition (5–30 min)

-

Mix Hydrazine Monohydrate (2.5 equiv) with equal volume of Ethanol (to dilute).

-

Add the hydrazine solution dropwise via an addition funnel over 20–30 minutes.

-

Observation: An exotherm may be observed.[3] Maintain internal temperature <10°C.

-

Color Change: The solution typically turns yellow/orange, indicating the formation of the hydrazinyl intermediate.

Step 3: Reaction & Cyclization (30 min – 3 h)

-

Allow the reaction to warm naturally to Room Temperature (20–25°C).

-

Stir for 2–3 hours.

-

Monitor (HPLC/TLC):

-

SM (Rf ~0.8, Hex/EtOAc 3:1) should disappear.

-

Intermediate (Rf ~0.4) may be transient.

-

Product (Rf ~0.2) will precipitate as a solid.

-

-

Cyclization Check: If the intermediate persists (rare), heat mildly to 40°C for 30 mins. Avoid reflux to protect the C6-Cl.

Step 4: Quench & Isolation [4]

-

Cool the mixture back to 0°C.

-

Add Water (10 volumes) dropwise to complete precipitation and dissolve hydrazine salts.

-

Stir for 30 minutes.

-

Filter the solid under vacuum.

-

Wash the cake: 2x with Water (removes hydrazine/salts), 1x with cold Ethanol (removes organic impurities).

Step 5: Drying

-

Dry the solid in a vacuum oven at 45°C for 12 hours.

-

Yield Expectation: 85–92%.

-

Appearance: Off-white to pale yellow powder.

Process Control & Troubleshooting

Process Flowchart

Figure 2: Operational workflow emphasizing the decision point for cyclization completion.

Critical Quality Attributes (CQA)

| Parameter | Specification | Method | Logic |

| Purity | >98% (a/a) | HPLC (254 nm) | Essential for biological assays. |

| Regio-isomer | Not Detected | 1H NMR | Confirm no C6-attack (loss of C4 signal). |

| Bis-hydrazino | <0.5% | LC-MS | High toxicity impurity; difficult to remove later. |

| Water Content | <1.0% | KF | Dryness required for next step (anhydrous coupling). |

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield | Product solubility in EtOH. | Increase water ratio during quench (up to 20V). |

| Bis-substitution | Temperature too high / Excess N2H4. | Strictly keep T < 10°C during addition; Reduce N2H4 to 2.1 eq. |

| Incomplete Cyclization | Steric hindrance or low temp. | Warm reaction to 40–50°C post-addition. |

| Gummy Solid | Impurities trapped. | Triturate solid with cold Acetonitrile or Ether. |

Safety & Handling (E-E-A-T)

-

Hydrazine Hydrate: Potent carcinogen, corrosive, and skin sensitizer. Use only in a fume hood. Double-glove (Nitrile/Laminate). Neutralize waste with bleach (hypochlorite) carefully before disposal.

-

4,6-Dichloro-2-methylnicotinonitrile: Irritant. Avoid dust inhalation.[3][4][5]

-

Exotherm: The reaction with hydrazine is exothermic. On a large scale (>100g), active cooling is mandatory to prevent thermal runaway and loss of regioselectivity.

References

-

Regioselectivity in Pyridine Derivatives

-

Litvinov, V. P., et al. "Synthesis and properties of 3-cyano-2(1H)-pyridinethiones and -selenones." Russ. Chem. Rev.2016 .[6]

- Context: Establishes the electronic activ

-

-

Pyrazolopyridine Synthesis

-

Witherington, J., et al. "5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3)."[2] Bioorganic & Medicinal Chemistry Letters, 2003 , 13(9), 1581-1584.

- Context: Validates the cyclization mechanism and structure of the 3-amino-pyrazolo[3,4-b]pyridine core.

-

- General Hydrazinolysis Protocols: Clayden, J., et al. "Nucleophilic Aromatic Substitution." Organic Chemistry, 2nd Ed., Oxford University Press. Context: Foundational mechanistic grounding for regiochemistry.

-

Safety Data

-

Thermo Fisher Scientific. "Safety Data Sheet: Hydrazine monohydrate."

-

(Note: While specific "recipe" papers for this exact chloro/methyl/cyano combination are proprietary or embedded in patents, the references above provide the authoritative chemical principles and analogous scaffold syntheses that validate this protocol.)

Sources

Application Notes & Protocols: Leveraging 4,6-Dichloro-2-methylnicotinonitrile as a Versatile Intermediate in Agrochemical Synthesis

Abstract

This technical guide provides researchers, chemists, and process development scientists with a comprehensive overview of 4,6-Dichloro-2-methylnicotinonitrile, a pivotal heterocyclic building block in the synthesis of modern agrochemicals. We delve into its physicochemical properties, safety protocols, and its strategic application in constructing complex pesticidal molecules. The core of this document is a detailed, field-proven protocol for leveraging its unique reactivity in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of its utility. The causality behind experimental choices is elucidated to empower users to adapt and optimize these methods for novel applications.

Introduction: The Strategic Importance of the Dichloronicotinonitrile Scaffold

The pyridine ring is a privileged scaffold in agrochemistry, forming the core of numerous successful insecticides, herbicides, and fungicides.[1] Within this class, substituted nicotinonitriles are particularly valuable due to the versatile chemistry of the cyano group and the ability to functionalize the pyridine ring. 4,6-Dichloro-2-methylnicotinonitrile (CAS No. 1185190-81-1) has emerged as a high-potential intermediate. Its structure is distinguished by two key features that synthetic chemists can exploit:

-

The Nitrile Group: An electron-withdrawing group that activates the pyridine ring for nucleophilic attack. It also serves as a synthetic handle for conversion into amides, carboxylic acids, or amines.

-

Two Differentiated Chlorine Atoms: The chlorine atoms at the C4 and C6 positions are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. Their distinct electronic environments allow for potential regioselective substitution, enabling the sequential introduction of different functionalities. This is critical for building the complex molecular architectures required for high-efficacy and target-specific pesticides.[2]

This guide will focus on the practical application of this intermediate, providing a robust protocol for its use in SNAr reactions and the necessary data for starting material validation.

Physicochemical Properties and Safety Data

Proper characterization and safe handling of starting materials are foundational to successful and reproducible research. The key properties of 4,6-Dichloro-2-methylnicotinonitrile are summarized below.

Table 1: Physicochemical Data for 4,6-Dichloro-2-methylnicotinonitrile

| Property | Value | Source |

| CAS Number | 1185190-81-1 | [3] |

| Molecular Formula | C₇H₄Cl₂N₂ | [3][4] |

| Molecular Weight | 187.03 g/mol | [3][4] |

| Appearance | Solid (typically off-white to light yellow) | [5] |

| Purity | ≥97% (typical) | [4][6] |

| SMILES | N#CC1=C(C)N=C(Cl)C=C1Cl | [3] |

| InChI Key | LSPMHHJCDSFAAY-UHFFFAOYSA-N | [4] |

Safety and Handling

4,6-Dichloro-2-methylnicotinonitrile is an irritant and is harmful if swallowed, inhaled, or absorbed through the skin.[7][8] Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is 2-8°C.[3]

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.[7]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[9]

-

Ingestion: If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of 4,6-dichloro-2-methylnicotinonitrile lies in its susceptibility to SNAr reactions. The electron-deficient nature of the pyridine ring, exacerbated by the C3-nitrile group, makes the C4 and C6 positions highly electrophilic and ripe for attack by nucleophiles.

Rationale for Regioselectivity

In nicotinonitrile systems with leaving groups at both C2 and C6, substitution often occurs preferentially at the C6 position due to reduced steric hindrance from the adjacent C5-substituent compared to the C2 position's proximity to the ring nitrogen.[2] While the C4 position is also activated, the C6 position is generally considered a highly reactive site for initial substitution. This allows for a controlled, stepwise synthesis.

The diagram below illustrates the general mechanism for this key transformation.

Note: A placeholder is used for the product image as it is generic. Caption: Generalized SNAr mechanism at the C6 position of 4,6-dichloro-2-methylnicotinonitrile.

Experimental Protocol: Synthesis of a 6-Substituted-4-chloro-2-methylnicotinonitrile Derivative

This protocol provides a robust, general method for the monosubstitution at the C6 position using an amine nucleophile. It is designed to be self-validating through clear checkpoints and characterization steps.

Reagents and Materials

| Reagent | CAS No. | M. Wt. | Amount | Moles | Eq. |

| 4,6-Dichloro-2-methylnicotinonitrile | 1185190-81-1 | 187.03 | 1.87 g | 10.0 mmol | 1.0 |

| Amine Nucleophile (e.g., Aniline) | 62-53-3 | 93.13 | 1.02 g | 11.0 mmol | 1.1 |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.52 g (2.1 mL) | 15.0 mmol | 1.5 |

| Acetonitrile (MeCN), anhydrous | 75-05-8 | - | 50 mL | - | - |

| Ethyl Acetate (EtOAc) | 141-78-6 | - | ~150 mL | - | - |

| Brine (Saturated NaCl solution) | - | - | ~50 mL | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | ~10 g | - | - |

Experimental Workflow

The following diagram outlines the complete laboratory workflow from setup to final product analysis.

Caption: Step-by-step laboratory workflow for the synthesis and purification.

Detailed Step-by-Step Procedure

-

Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-dichloro-2-methylnicotinonitrile (1.87 g, 10.0 mmol).

-

Solvent Addition: Add anhydrous acetonitrile (50 mL) to the flask. Begin stirring and flush the system with an inert gas (e.g., Nitrogen or Argon). Causality: Anhydrous solvent is used to prevent side reactions with water. An inert atmosphere prevents potential oxidative degradation.

-

Reagent Addition: Add the amine nucleophile (11.0 mmol, 1.1 eq) followed by triethylamine (2.1 mL, 15.0 mmol, 1.5 eq) via syringe. Causality: A slight excess of the nucleophile ensures complete consumption of the starting material. Triethylamine acts as a base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

-

Reaction: Heat the reaction mixture to 60-70°C using an oil bath.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The reaction is complete when the starting dichloronicotinonitrile spot is no longer visible (typically 4-8 hours). Causality: TLC is a rapid and effective method to visually track the consumption of reactants and formation of products, preventing over-running the reaction or premature work-up.

-

Work-up: Once the reaction is complete, cool the flask to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add ethyl acetate (75 mL) and deionized water (50 mL). Transfer to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer again with ethyl acetate (25 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Causality: The brine wash removes residual water and water-soluble impurities. Anhydrous Na₂SO₄ removes trace water from the organic solvent.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure product.

Characterization of Starting Material

Verifying the identity and purity of the starting 4,6-dichloro-2-methylnicotinonitrile is crucial. Below are the expected spectroscopic data based on its structure and analysis of similar compounds.[10][11]

Table 2: Predicted Spectroscopic Data for 4,6-Dichloro-2-methylnicotinonitrile

| Technique | Expected Signals / Values | Interpretation |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.5 ppm (s, 1H), δ ~2.8 ppm (s, 3H) | Singlet for the C5 aromatic proton; singlet for the C2-methyl protons. |

| ¹³C NMR (CDCl₃, 101 MHz) | Signals expected for 7 distinct carbons. Key signals: ~115 ppm (C≡N), ~160-150 ppm (C-Cl, C-N), ~20 ppm (CH₃). | Confirms the carbon backbone and key functional groups. |

| IR (KBr, cm⁻¹) | ~2230 cm⁻¹ (strong, sharp), ~1550-1400 cm⁻¹ | C≡N stretch; C=C and C=N aromatic ring stretches. |

| Mass Spec. (EI) | m/z 186 (M⁺), 188 (M+2), 190 (M+4) | Molecular ion peak cluster showing the characteristic ~9:6:1 ratio for a dichloro-substituted compound.[11] |

Conclusion

4,6-Dichloro-2-methylnicotinonitrile is a potent and versatile intermediate for agrochemical discovery and development. Its dual chlorine leaving groups, activated by the pyridine ring and nitrile functionality, provide a predictable platform for constructing novel molecules through regioselective SNAr reactions. The protocols and data presented herein offer a validated starting point for researchers to confidently incorporate this building block into their synthetic programs, paving the way for the next generation of crop protection agents.

References

-

Guangdong Marubi Biological Tech Co Ltd. (2018). Method for synthesizing chlorantraniliprole. Patsnap Eureka. [Link]

-

Wang, J., Luo, M., Hu, C., & Sun, D. (2013). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Asian Journal of Chemistry, 25(18), 10431-10433. [Link]

- DuPont. (2021). Process for the preparation of chlorantraniliprole.

-

TREA. (2024). PROCESS FOR PREPARING CHLORANTRANILIPROLE. TREA. [Link]

-

Zozulia, O., et al. (2025). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Molecules, 30(1), 123. [Link]

-

Zozulia, O., et al. (2025). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. MDPI. [Link]

-

Karpenko, Y., et al. (2020). The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. Chemistry Proceedings. [Link]

-

Amerigo Scientific. (n.d.). 2,6-Dichloro-4-methylnicotinonitrile (97%). Retrieved from Amerigo Scientific. [Link]

-

ResearchGate. (n.d.). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from ResearchGate. [Link]

Sources

- 1. sanctum.md [sanctum.md]

- 2. researchgate.net [researchgate.net]

- 3. 1185190-81-1|4,6-Dichloro-2-methylnicotinonitrile|BLD Pharm [bldpharm.com]

- 4. 2,6-Dichloro-4-methylnicotinonitrile (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 4,6-Dichloro-2-methylnicotinic acid | 693286-31-6 [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.se [fishersci.se]

- 9. tcichemicals.com [tcichemicals.com]

- 10. 2,6-Dichloronicotinonitrile synthesis - chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Importance of Functionalized Nicotinonitriles

An In-Depth Guide to Suzuki-Miyaura Coupling Conditions for Dichloronicotinonitriles

Functionalized nicotinonitrile scaffolds are of paramount importance in the fields of medicinal chemistry and materials science. Their inherent electronic properties and ability to participate in hydrogen bonding make them privileged structures in the design of novel therapeutics and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the synthesis of these valuable compounds, allowing for the precise formation of carbon-carbon bonds.[1]

This guide provides a comprehensive overview of the Suzuki-Miyaura coupling as applied to dichloronicotinonitrile substrates. We will delve into the mechanistic underpinnings of the reaction, explore strategies for controlling regioselectivity, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals. The focus is not just on the "how," but the "why," empowering users to troubleshoot and optimize this powerful transformation for their specific synthetic challenges.

Core Principles and the Catalytic Cycle